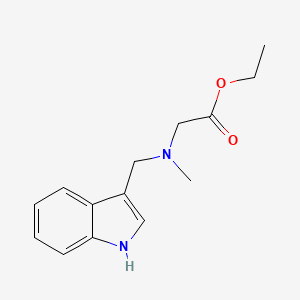![molecular formula C12H15N3O4 B5858614 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide](/img/structure/B5858614.png)
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.2139 g/mol It is characterized by the presence of a nitrophenyl group attached to a methylcarbamoyl moiety, which is further connected to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide typically involves the reaction of 3-nitrobenzylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{3-nitrobenzylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-methyl-N-[(3-aminophenyl)methylcarbamoyl]propanamide.
Substitution: Depending on the nucleophile, products such as this compound derivatives.
Hydrolysis: 2-methylpropanoic acid and 3-nitrobenzylamine.
Applications De Recherche Scientifique
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The carbamoyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-N-[(4-nitrophenyl)methylcarbamoyl]propanamide: Similar structure but with the nitro group in the para position.
2-methyl-N-[(2-nitrophenyl)methylcarbamoyl]propanamide: Similar structure but with the nitro group in the ortho position.
2-methyl-N-[(3-chlorophenyl)methylcarbamoyl]propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
Propriétés
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8(2)11(16)14-12(17)13-7-9-4-3-5-10(6-9)15(18)19/h3-6,8H,7H2,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUFMSPRSGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID](/img/structure/B5858537.png)
![4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5858543.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5858561.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)


![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![(4-Methylpiperazin-1-yl)[1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B5858592.png)
![1-[(3-Chloro-4-propan-2-yloxyphenyl)methyl]-3-phenylthiourea](/img/structure/B5858605.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)
